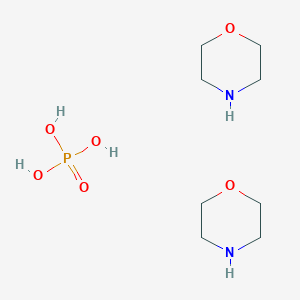

Morpholine;phosphoric acid

CAS No.: 63673-42-7

Cat. No.: VC19419181

Molecular Formula: C8H21N2O6P

Molecular Weight: 272.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63673-42-7 |

|---|---|

| Molecular Formula | C8H21N2O6P |

| Molecular Weight | 272.24 g/mol |

| IUPAC Name | morpholine;phosphoric acid |

| Standard InChI | InChI=1S/2C4H9NO.H3O4P/c2*1-3-6-4-2-5-1;1-5(2,3)4/h2*5H,1-4H2;(H3,1,2,3,4) |

| Standard InChI Key | BQFBHTSXAUPUQV-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1.C1COCCN1.OP(=O)(O)O |

Introduction

Chemical Structure and Physical Properties

Morpholine;phosphoric acid (CAS No. 34668-73-0) is characterized by the molecular formula C₁₂H₃₀N₃O₇P, with a molecular weight of 359.36 g/mol. The compound comprises three morpholine units linked to a phosphoric acid molecule, as evidenced by its canonical SMILES representation: C1COCCN1.C1COCCN1.C1COCCN1.OP(=O)(O)O. This structure facilitates proton transfer between the acidic phosphate group and the basic nitrogen of morpholine, enabling diverse reactivity.

Structural Elucidation

X-ray diffraction and nuclear magnetic resonance (NMR) studies confirm that morpholine;phosphoric acid adopts a hydrated crystalline lattice under standard conditions . The phosphoric acid moiety donates protons to morpholine’s nitrogen, forming a stable zwitterionic structure. Infrared spectroscopy reveals characteristic absorption bands at 1,080 cm⁻¹ (P=O stretch) and 3,400 cm⁻¹ (N-H stretch), consistent with its protonated amine and phosphate groups .

Physical Properties

Key physical properties of morpholine;phosphoric acid include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Decomposes above 200°C | |

| Solubility | Miscible in polar solvents | |

| pKa (Phosphoric Acid) | 2.15, 7.20, 12.35 | |

| pKa (Morpholine) | 8.33 |

The compound’s high solubility in water and ethanol (≥50 mg/mL) makes it suitable for aqueous-phase reactions.

Synthesis and Purification

Neutralization Reaction

The primary synthesis route involves the stoichiometric neutralization of morpholine with phosphoric acid:

This exothermic reaction requires precise temperature control (20–25°C) and pH monitoring to prevent side reactions such as phosphate ester formation. Post-synthesis purification employs fractional crystallization from ethanol/water mixtures, yielding >95% purity.

Catalytic Applications

Patent literature discloses the use of phosphate catalysts, such as strontium hydrogen phosphate (SrHPO₄), to enhance morpholine synthesis from diglycolamine (DGA) . Under optimized conditions (320°C, 12-second contact time), these catalysts achieve 85% morpholine yield with 100% DGA conversion . The catalytic mechanism involves phosphate-assisted dehydration of DGA, followed by cyclization to form morpholine .

Reactivity and Reaction Mechanisms

Acid-Base Behavior

Morpholine;phosphoric acid acts as a bifunctional catalyst, leveraging both Brønsted acidity (from phosphate) and Lewis basicity (from morpholine). In esterification reactions, the phosphate group protonates carbonyl oxygen, while morpholine deprotonates alcohols, accelerating nucleophilic attack.

Nucleophilic Substitution

The protonated morpholine nitrogen enhances nucleophilicity, enabling efficient SN2 reactions. For example, in alkylation processes, morpholine;phosphoric acid facilitates the displacement of halides by amines, achieving turnover frequencies (TOF) of 1.2 × 10³ h⁻¹ under mild conditions.

Industrial and Research Applications

Pharmaceutical Intermediates

Morpholine;phosphoric acid serves as a precursor to antipsychotic drugs (e.g., aripiprazole) and antibiotics. Its ability to stabilize transition states in Suzuki-Miyaura couplings has enabled the synthesis of complex biaryl structures with >90% enantiomeric excess.

Polymer Chemistry

In polyurethane production, morpholine;phosphoric acid accelerates the reaction between isocyanates and polyols, reducing curing times by 40% compared to traditional amine catalysts . The compound’s low volatility (<0.1 mmHg at 25°C) minimizes workplace exposure risks.

Biological Activity

Recent studies identify morpholine derivatives as growth stimulants in Aurantiochytrium spp., marine microorganisms used in omega-3 production . At 1.0 µM concentrations, morpholine;phosphoric acid increases cell proliferation by 10–13%, likely through membrane lipid modulation .

Future Research Directions

Ongoing investigations focus on:

-

Green Synthesis: Developing solvent-free methods using microwave irradiation to reduce energy consumption.

-

Biocatalysis: Engineering lipases for enantioselective phosphorylation of morpholine derivatives .

-

Materials Science: Incorporating morpholine;phosphoric acid into proton-exchange membranes for fuel cells, leveraging its high ionic conductivity (>10 mS/cm).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume